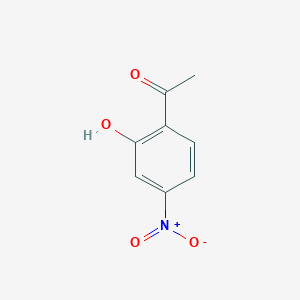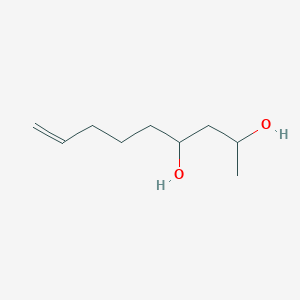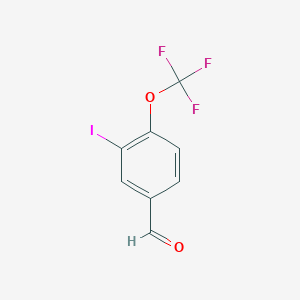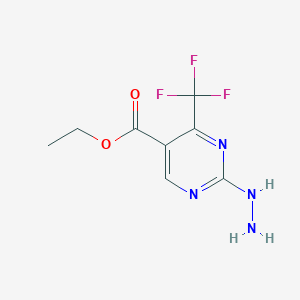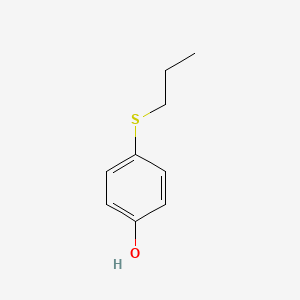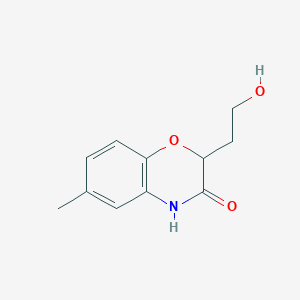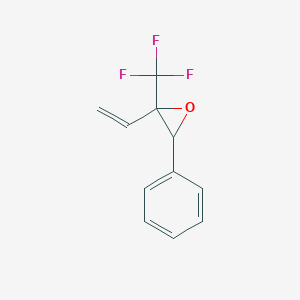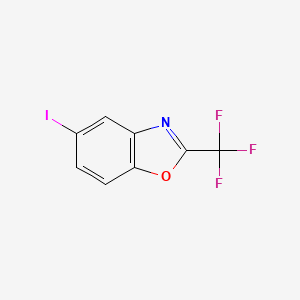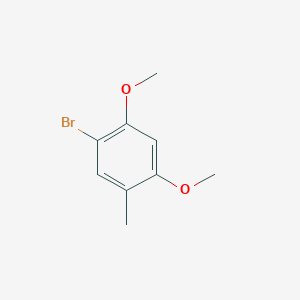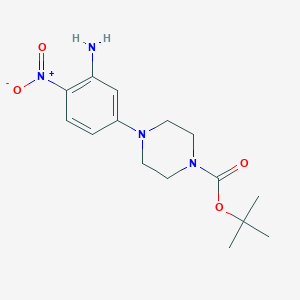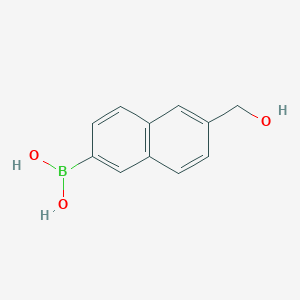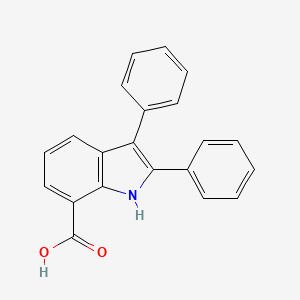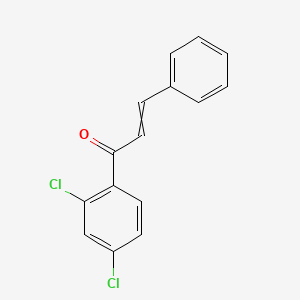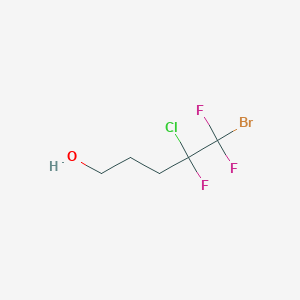
5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Vue d'ensemble
Description
The compound "5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol" is not directly mentioned in the provided papers. However, the papers do discuss related halogenated and fluorinated compounds, which can offer insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of various trifluoromethylated heterocycles and aliphatic compounds is described, highlighting the versatility of fluorinated building blocks in chemical synthesis . Additionally, the synthesis of chloro and bromo substituted compounds for potential analgesic applications is discussed, indicating the biological activity that such halogenated compounds can possess .
Synthesis Analysis
The synthesis of halogenated and fluorinated compounds often involves multiple steps, including the use of reactions such as the Sandmeyer reaction, bromination, and Grignard reaction . For example, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline demonstrates the complexity and optimization required in such processes, including the control of reaction conditions like temperature and time . These methods could potentially be adapted for the synthesis of "5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated and fluorinated compounds is characterized by the presence of halogen atoms, which can significantly influence the chemical and physical properties of the molecules. For instance, the presence of trifluoromethyl groups in compounds can impart unique characteristics due to the strong electronegativity of fluorine . The structure of "5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol" would likely exhibit similar influences from its halogen and fluorine atoms.
Chemical Reactions Analysis
Halogenated and fluorinated compounds can participate in various chemical reactions, often serving as intermediates or building blocks for more complex molecules. The sodium dithionite-initiated coupling of 1-bromo-1-chloro-2,2,2-trifluoro-ethane with pyrroles is an example of how such compounds can be used to synthesize heterocyclic compounds with potential applications . This suggests that "5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol" could also be a candidate for similar types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated and fluorinated compounds are often determined by their molecular structure. The presence of halogens and fluorine atoms can affect properties such as boiling point, solubility, and reactivity. While the specific properties of "5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol" are not discussed in the provided papers, the properties of related compounds suggest that it would likely be a relatively non-polar molecule with a high degree of chemical stability due to the presence of the trifluoromethyl group .
Applications De Recherche Scientifique
Synthesis of Fluorine Compounds
Research has highlighted the use of halogenated compounds, similar to 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol, in the synthesis of various fluorine compounds. Takagi et al. (1992) described a method using an unusual Grignard reaction of halothane with ketones to synthesize fluorine compounds, which is indicative of the potential utility of such halogenated compounds in complex organic syntheses (Takagi et al., 1992).
Electrochemical Fluorination in Aromatic Compounds
Horio et al. (1996) conducted a study on the side reactions during the fluorination of halobenzenes, which is relevant to understanding the behavior of halogenated compounds like 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol in electrochemical environments. This research could be critical for industrial applications involving the fluorination of aromatic compounds (Horio et al., 1996).
Chirality Probes and Molecular Structures
In the realm of stereochemistry, Schreiner et al. (2002) explored pseudotetrahedral polyhaloadamantanes as chirality probes, synthesizing compounds that include halogens, which could be structurally or functionally related to 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. Such research is pivotal in the study of chiral molecules and their applications in various fields of chemistry (Schreiner et al., 2002).
Applications in Industrial Processes
An interesting application was demonstrated by Zhang et al. (2022), who developed a novel and practical industrial process scale-up of a compound structurally related to 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. This research is crucial in understanding the scalability and practicality of synthesizing such compounds for industrial applications, particularly in the pharmaceutical sector (Zhang et al., 2022).
Propriétés
IUPAC Name |
5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrClF3O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPPNYJNPZSDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371229 | |
| Record name | 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
CAS RN |
222026-50-8 | |
| Record name | 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 222026-50-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



